![molecular formula C9H5FN2O2 B1444058 7-Fluoro-1,5-naphthyridine-4-carboxylic acid CAS No. 1437790-02-7](/img/structure/B1444058.png)
7-Fluoro-1,5-naphthyridine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthetic strategies for this compound involve hydrolysis of 1,5-naphthyridine-3-carboxylates to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives. Additionally, from either the carboxylate or the carboxylic acid, 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic benzylamide can be obtained .
Scientific Research Applications
Medicinal Chemistry: Antiproliferative Agent
7-Fluoro-1,5-naphthyridine-4-carboxylic acid: exhibits significant potential as an antiproliferative agent . Its structure allows it to interfere with the replication of cancer cells, making it a valuable compound for developing new anticancer drugs. Research is ongoing to optimize its efficacy and minimize side effects.
Antibacterial and Antiviral Research
This compound has shown promise in antibacterial and antiviral applications . Its ability to inhibit the growth of bacteria and viruses can be harnessed to create new treatments for infectious diseases, contributing to the field of antibiotics and antivirals.
Synthetic Organic Chemistry: Intermediate for Tankyrase Inhibitors
In synthetic organic chemistry, 7-Fluoro-1,5-naphthyridine-4-carboxylic acid is used as an intermediate for synthesizing tankyrase inhibitors . These inhibitors are crucial for developing therapies targeting diseases like cancer, where tankyrase plays a role in tumor growth.
Analytical Chemistry: Ligand and Hydrogen Acceptor
The compound serves as a ligand in analytical chemistry, aiding in the formation of metal complexes . It also acts as a hydrogen acceptor, which is essential in various chemical analyses and reactions.
Environmental Applications: OLEDs and Sensors
7-Fluoro-1,5-naphthyridine-4-carboxylic acid: finds environmental applications in the development of organic light-emitting diodes (OLEDs) and sensors . These devices are used in monitoring and detecting environmental changes, pollutants, and hazardous substances.
Pharmaceutical Testing: Reference Standards
It is also used in pharmaceutical testing as a reference standard to ensure the accuracy and reliability of analytical methods . This ensures that new pharmaceutical products are safe and effective for consumer use.
Safety and Hazards
properties
IUPAC Name |
7-fluoro-1,5-naphthyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-5-3-7-8(12-4-5)6(9(13)14)1-2-11-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWVAACSOXMOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,5-naphthyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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